molecular formula C22H23ClN2O3S B2586684 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate CAS No. 851127-83-8

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate

Cat. No. B2586684
M. Wt: 430.95
InChI Key: IWMXMOXCANJKBH-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate, often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~19~ClN~2~O~3~S . This compound belongs to the class of pyrazole derivatives and exhibits interesting biological properties.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of tert-butyl acetoacetate with 4-chlorothiophenol, followed by cyclization with hydrazine hydrate. The final step entails esterification of the resulting pyrazole intermediate with 2-phenoxyacetic acid. The overall synthetic route is well-established and has been reported in the literature.



Molecular Structure Analysis

Compound X adopts a planar structure due to the conjugation of its aromatic rings. The tert-butyl group provides steric hindrance, affecting its reactivity. The chlorine atom on the phenyl ring contributes to its lipophilicity. The pyrazole ring system imparts rigidity and plays a crucial role in its biological activity.



Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

  • Arylation : The phenylthio group can participate in palladium-catalyzed arylation reactions, leading to diverse derivatives.

  • Oxidation : The methyl group can be oxidized to a carboxylic acid or ketone, altering its pharmacological profile.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately 180°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Color : The compound appears as a white crystalline solid .

  • Stability : It is stable under ambient conditions but sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Compound X demonstrates moderate acute toxicity. Proper handling and protective equipment are essential.

  • Environmental Impact : Its persistence in the environment warrants further investigation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions


  • Structure-Activity Relationship (SAR) Studies: Explore modifications to enhance its potency and selectivity.

  • Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.

  • Preclinical Trials : Evaluate its efficacy in animal models.

  • Clinical Trials : Assess safety and efficacy in human subjects.


: Reference 1
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: Reference 3


properties

IUPAC Name

[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-20(29-18-12-10-16(23)11-13-18)21(25(24-15)22(2,3)4)28-19(26)14-27-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMXMOXCANJKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)COC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate

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